1,3-Dithiolane-2-carboxylic acid
Overview
Description
1,3-Dithiolane-2-carboxylic acid is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a carboxylic acid group
Mechanism of Action
Target of Action:
1,3-Dithiolane-2-carboxylic acid (DTCA) likely interacts with specific molecular targets within cells. While detailed information on its primary targets is scarce, we can explore its potential interactions with enzymes or receptors. For instance, some studies suggest that inhibitory activity toward Thioredoxin Reductase 1 (TrxR1) is associated with DTCA. TrxR1 plays a crucial role in maintaining cellular redox balance by reducing thioredoxin, which protects cells from oxidative stress .
Biochemical Analysis
Biochemical Properties
It is known that metabolites like DHLA, bisnorlipoic acid (3-(1,2-dithiolan-3-yl)propanoic acid), and tetranorlipoic acid (1,2-dithiolane-3-carboxylic acid) may contribute to the antioxidant effect of lipoic acid in vivo .
Cellular Effects
It is known that its analogs, such as lipoic acid, play a crucial role in maintaining cellular redox homeostasis by catalyzing the reduction of thioredoxin, which is involved in several vital cellular processes .
Molecular Mechanism
The molecular mechanism of 1,3-Dithiolane-2-carboxylic acid is not well-understood. It is known that its analogs, such as lipoic acid, have antioxidant and non-antioxidant characteristics. They have chelating properties, the regenerative ability of other antioxidants, co-enzyme activity, and signal transduction by implication in various pathways .
Metabolic Pathways
It is known that its analogs, such as lipoic acid, are involved in several metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2-carboxylic acid can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to yield the desired product. Common catalysts used in this process include yttrium triflate and tungstophosphoric acid .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), has been reported to enhance the yield and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various organosulfur compounds.
Scientific Research Applications
1,3-Dithiolane-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Dithiane: Another organosulfur compound with a similar structure but with a six-membered ring.
1,2-Dithiolane: An isomer of 1,3-dithiolane with the sulfur atoms in adjacent positions.
Uniqueness: 1,3-Dithiolane-2-carboxylic acid is unique due to its five-membered ring structure, which imparts distinct chemical properties and reactivity compared to its six-membered counterpart, 1,3-dithiane . Additionally, the presence of the carboxylic acid group enhances its solubility and potential for further functionalization .
Properties
IUPAC Name |
1,3-dithiolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOVOUOPKYLGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287867 | |
Record name | 1,3-Dithiolane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-65-9 | |
Record name | 5616-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dithiolane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the common applications of 1,3-Dithiolane-2-carboxylic acid and its derivatives in organic synthesis?
A1: this compound and its alkyl esters serve as valuable reagents in organic synthesis. They act as α-keto equivalents, meaning they can be readily converted into compounds containing a carbonyl group. This property stems from the ability of the dithiolane group to protect the carbonyl group until a later stage in the synthesis. []
- Thioketene and α-oxo dithioester precursor: this compound derivatives can be transformed into thioketenes and α-oxo dithioesters, versatile intermediates in organic synthesis. []
Q2: How are this compound and its esters typically prepared?
A2: The preparation methods depend on the specific derivative desired:
- Thioacetalization of glyoxylic acid monohydrate: Reacting glyoxylic acid monohydrate with the appropriate 1,2-dithiol (e.g., 1,2-ethanedithiol for this compound) can form the thioacetal acid. []
- Reaction with 2,2-dichloroacetic acid: The corresponding 1,2-dithiol (or its alkali metal salt) can be reacted with 2,2-dichloroacetic acid (or its diethyl ester), leading to the formation of the desired this compound derivative. This reaction can be performed directly or under phase-transfer conditions using a catalyst like Aliquat 336. []
- Acid-catalyzed esterification: The acids can be converted to their corresponding esters via acid-catalyzed esterification with the desired alcohol. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.